molecular formula C11H12N2OS B13482875 5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one

5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one

Cat. No.: B13482875
M. Wt: 220.29 g/mol
InChI Key: UXYOFEOPXCFXFK-UHFFFAOYSA-N
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Description

5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridine ring substituted with an amino group, a methyl group, and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be constructed via a cyclization reaction involving suitable precursors such as β-ketoesters and ammonia.

    Introduction of the Thiophen-3-ylmethyl Group: This step involves the alkylation of the pyridine ring with a thiophen-3-ylmethyl halide under basic conditions.

    Methylation: The methyl group is introduced via alkylation reactions using methyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitro compounds or sulfoxides.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of materials with specific properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-4-methyl-1-(phenylmethyl)pyridin-2(1h)-one: Similar structure but with a phenyl group instead of a thiophenyl group.

    5-Amino-4-methyl-1-(benzyl)pyridin-2(1h)-one: Similar structure with a benzyl group.

    5-Amino-4-methyl-1-(furylmethyl)pyridin-2(1h)-one: Similar structure with a furyl group.

Uniqueness

The presence of the thiophen-3-ylmethyl group in 5-Amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2(1h)-one imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

5-amino-4-methyl-1-(thiophen-3-ylmethyl)pyridin-2-one

InChI

InChI=1S/C11H12N2OS/c1-8-4-11(14)13(6-10(8)12)5-9-2-3-15-7-9/h2-4,6-7H,5,12H2,1H3

InChI Key

UXYOFEOPXCFXFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CC2=CSC=C2

Origin of Product

United States

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